molecular formula C14H14ClNO B137709 1-(2-Amino-5-chlorophenyl)-1-phenylethanol CAS No. 3158-98-3

1-(2-Amino-5-chlorophenyl)-1-phenylethanol

Cat. No.: B137709
CAS No.: 3158-98-3
M. Wt: 247.72 g/mol
InChI Key: SIGGISMALGOPAO-UHFFFAOYSA-N
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Description

1-(2-Amino-5-chlorophenyl)-1-phenylethanol, also known as this compound, is a useful research compound. Its molecular formula is C14H14ClNO and its molecular weight is 247.72 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Catalysis

  • Enantioselective Syntheses

    Efficient enantioselective methods for the synthesis of related compounds like 2-amino-1-phenylethanol have been developed. These methods include enantioselective oxazaborolidine-catalyzed borane reduction and a chiral ruthenium complex hydrogenation, yielding products with high enantioselectivity and excellent yields (Tanielyan et al., 2006).

  • Biotransformation Studies

    Research on related compounds, such as (±)-1-(4′-chlorophenyl)-2-phenylethanol, has shown regioselective monooxygenase-catalyzed hydroxylation, yielding corresponding diols. This includes rare m-hydroxylation in the substituted aromatic ring with good enantioselectivity (Bustillo et al., 2003).

  • Enantioselective Complexation

    Studies on optically active azophenolic crown ethers and their association with chiral aminoethanol derivatives, including related compounds, have been conducted. The effect of aromatic substituents on binding abilities and enantioselectivities was analyzed (Hirose et al., 2000).

  • Selective Hydrogenation in the Pharmaceutical Industry

    1-Phenylethanol, a structurally related compound, is used in the pharmaceutical industry as an anti-inflammatory and analgesic drug. Research on its selective synthesis through hydrogenation of acetophenone in supercritical CO2 as a solvent has been conducted, exploring various reaction parameters (More & Yadav, 2018).

Antimicrobial Applications

  • Synthesis of Antimicrobial Agents

    Derivatives of related compounds like 5-(4-Chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole have been synthesized and shown to have moderate antimicrobial activity against various bacterial and fungal strains (Sah et al., 2014).

  • Antifungal Profile Optimization

    The antifungal activity of aromatic derivatives, including chlorophenyl derivatives like 1-(4'-chlorophenyl)-2-phenylethanol, against phytopathogenic fungi has been studied. The results indicated the importance of the benzyl hydroxyl group in the inhibitory mechanism, and the global antifungal profile was optimized (Saíz-urra et al., 2009).

Safety and Hazards

The safety data sheet for a similar compound, 2-Amino-5-chlorobenzophenone, suggests that it may cause skin and eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, and to use personal protective equipment .

Properties

IUPAC Name

1-(2-amino-5-chlorophenyl)-1-phenylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO/c1-14(17,10-5-3-2-4-6-10)12-9-11(15)7-8-13(12)16/h2-9,17H,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIGGISMALGOPAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)(C2=C(C=CC(=C2)Cl)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90953551
Record name 1-(2-Amino-5-chlorophenyl)-1-phenylethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90953551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3158-98-3
Record name 2-Amino-5-chloro-α-methyl-α-phenylbenzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3158-98-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-5-chloro-alpha-methylbenzhydryl alcohol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003158983
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(2-Amino-5-chlorophenyl)-1-phenylethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90953551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-5-chloro-α-methylbenzhydryl alcohol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.019.640
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Methylmagnesium bromide (267 ml of 3M ether-solution; 0.8 mole) is added during 45 minutes to a solution of 2-amino-5-chlorobenzophenone (46.3 g; 0.2 mole) in 1 liter of ether. The mixture is refluxed for 5 hours and allowed to stand overnight. It is then cooled in ice and decomposed with 400 ml of water. The ether layer is decanted, washed with saturated salt solution dried (MgSO4) and evaporated. The residue is crystallized from ether-Skellysolve B to give 37.1 g (75% yield), mp 93°-94° C., unchanged on recrystallization. Spectral data support the product structure.
Quantity
267 mL
Type
reactant
Reaction Step One
Quantity
46.3 g
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step One
Name
Quantity
400 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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